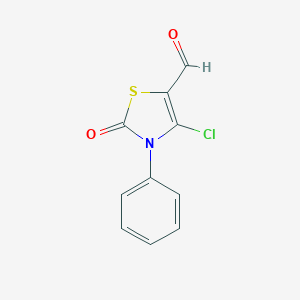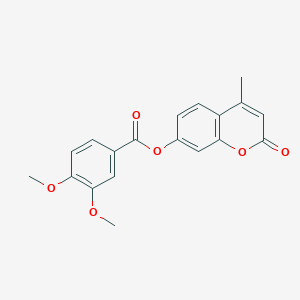
4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-hydroxy-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound’s anti-inflammatory effects could be due to its interaction with specific enzymes or receptors involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Methyl-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde:
Uniqueness
4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and enhance its biological activity. This compound’s specific structure allows for targeted modifications, making it a valuable scaffold in medicinal chemistry and other fields.
Propriétés
IUPAC Name |
4-chloro-2-oxo-3-phenyl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-8(6-13)15-10(14)12(9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVFSKBKWKCAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B420463.png)
![Methyl 4-[({[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B420467.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B420469.png)
![5-(4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B420471.png)
![4-methoxybenzaldehyde {4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B420472.png)
![1-[2-chloro-6-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B420473.png)
![(3Z)-1-(4-methylphenyl)sulfonyl-3-[(4-nitrophenyl)methylidene]-2H-quinolin-4-one](/img/structure/B420476.png)
![N'-[4-(dodecyloxy)benzylidene]-3-(4-methylphenyl)-1-adamantanecarbohydrazide](/img/structure/B420477.png)

![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B420481.png)


